ethyl 5-methyl-3-methylsulfanyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-methyl-3-methylsulfanyl-1H-pyrazole-4-carboxylate is a heterocyclic compound with the molecular formula C8H12N2O2S. This compound belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . The presence of both sulfur and nitrogen atoms in its structure makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methyl-3-methylsulfanyl-1H-pyrazole-4-carboxylate typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . This reaction provides two regioisomeric pyrazoles, which can be separated and purified. Another method involves the use of 1,3-dicarbonyl compounds and phenylhydrazine under metal- and solvent-free conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of heterogeneous catalysts like Amberlyst-70, which offers eco-friendly attributes and simplifies the reaction workup . The use of resinous, nontoxic, and thermally stable catalysts is preferred for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-3-methylsulfanyl-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted pyrazoles .
Scientific Research Applications
Ethyl 5-methyl-3-methylsulfanyl-1H-pyrazole-4-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which ethyl 5-methyl-3-methylsulfanyl-1H-pyrazole-4-carboxylate exerts its effects involves the interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The sulfur and nitrogen atoms in the compound play a crucial role in these interactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl pyrazole-4-carboxylate: Lacks the methylsulfanyl group, making it less reactive in certain chemical reactions.
3-Methyl-1-phenyl-1H-pyrazol-5-ol: Contains a phenyl group instead of an ethyl ester, leading to different biological activities.
Properties
CAS No. |
65551-57-7 |
---|---|
Molecular Formula |
C8H12N2O2S |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
ethyl 5-methyl-3-methylsulfanyl-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C8H12N2O2S/c1-4-12-8(11)6-5(2)9-10-7(6)13-3/h4H2,1-3H3,(H,9,10) |
InChI Key |
XIOMMLQTVVTLJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1SC)C |
Origin of Product |
United States |
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